Cannabidiol-3-monomethyl ether
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Overview
Description
Cannabidiol-3-monomethyl ether, also known as CBDM, is a synthetic compound derived from cannabidiol (CBD), a non-psychoactive component of the Cannabis sativa plant. CBDM has been the focus of scientific research due to its potential therapeutic properties.
Scientific Research Applications
Metabolic Research
- In Vivo and In Vitro Metabolism : Studies have explored the oxidative metabolism of CBDM in guinea pigs, focusing on the formation mechanism of cannabielsoin-type metabolites. This research is significant in understanding the metabolic pathways of CBDM and its derivatives (Gohda et al., 1990).
Cannabinoid Research
Identification of New Cannabinoids : Research on medicinal cannabis varieties has led to the identification of new cannabinoids, including CBDM. This contributes to our understanding of the diversity of compounds in cannabis and their potential applications (Linciano et al., 2020).
Structural Studies of Cannabinoids : Detailed studies have been conducted on the isolation, structure, and synthesis of cannabinoids like CBDM. These studies provide a foundation for understanding the chemical properties and potential applications of these compounds (Gaoni & Mechoulam, 1971).
Enzymatic Activity and Interaction
Impact on Cytochrome P450 Enzymes : Research has shown that CBDM and its analogs can have significant effects on cytochrome P450 enzymes, which are crucial for drug metabolism. This information is valuable for understanding potential drug interactions and metabolism (Jiang et al., 2013).
Mechanism-Based Inhibition of CYP1A1 by CBDM : Studies on how CBDM inhibits human cytochrome P450 1A1 (CYP1A1) have revealed insights into the structural determinants required for this inhibition. This has implications for understanding the interaction of CBDM with other drugs and its potential therapeutic applications (Yamaori et al., 2014).
Therapeutic Potential
- Exploring Therapeutic Applications : The therapeutic potential of cannabinoids, including CBDM, has been investigated in various contexts, such as neuropsychiatry and pain management. This research contributes to a broader understanding of the medical applications of cannabinoids (Crippa et al., 2018).
properties
CAS RN |
1972-05-0 |
---|---|
Product Name |
Cannabidiol-3-monomethyl ether |
Molecular Formula |
C22H32O2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
3-methoxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenol |
InChI |
InChI=1S/C22H32O2/c1-6-7-8-9-17-13-20(23)22(21(14-17)24-5)19-12-16(4)10-11-18(19)15(2)3/h12-14,18-19,23H,2,6-11H2,1,3-5H3/t18-,19+/m0/s1 |
InChI Key |
IPGGELGANIXRSX-RBUKOAKNSA-N |
Isomeric SMILES |
CCCCCC1=CC(=C(C(=C1)OC)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O |
SMILES |
CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=C)C)C)O |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=C)C)C)O |
synonyms |
cannabidiol monomethyl ether cannabidiol-3-monomethyl ether cannabidiol-3-monomethyl ether, trans(+-)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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